2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile
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Overview
Description
2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a]pyrimidine core structure, which is fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine as a reagent.
Formation of the Methylidene Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in treating schizophrenia.
(Z)-2- [2- (4-methylpiperazin-1-yl)benzyl]diazenecarbothioamide: Targets the protein S100B.
Sildenafil impurity A: A related compound used in the synthesis of sildenafil.
Uniqueness
What sets 2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile apart is its unique structure, which combines a pyrido[1,2-a]pyrimidine core with a piperazine ring and a methylidene group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
850731-92-9 |
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Molecular Formula |
C17H16N6O |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H16N6O/c1-21-6-8-22(9-7-21)16-14(10-13(11-18)12-19)17(24)23-5-3-2-4-15(23)20-16/h2-5,10H,6-9H2,1H3 |
InChI Key |
NPIRVWXOIYCVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C#N |
solubility |
48 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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